molecular formula C5H10F3NO B13489245 4-Amino-3-(trifluoromethyl)butan-1-ol

4-Amino-3-(trifluoromethyl)butan-1-ol

Cat. No.: B13489245
M. Wt: 157.13 g/mol
InChI Key: VPBOHZAOYRUECZ-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethyl)butan-1-ol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone

Properties

IUPAC Name

3-(aminomethyl)-4,4,4-trifluorobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO/c6-5(7,8)4(3-9)1-2-10/h4,10H,1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBOHZAOYRUECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(trifluoromethyl)butan-1-ol can be achieved through several methods. One common approach involves the hydroamination of olefins with nitroarenes, as reported by Baran and coworkers . This method provides a practical route to access sterically hindered amines, including this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroamination processes, which are optimized for yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields aldehydes or ketones, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

4-Amino-3-(trifluoromethyl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-3-(trifluoromethyl)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(trifluoromethyl)butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various applications.

Biological Activity

4-Amino-3-(trifluoromethyl)butan-1-ol is an organic compound notable for its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. This compound possesses a molecular formula of C4_4H8_8F3_3N and features an amino group along with a hydroxyl group (-OH) on a butanol backbone. The trifluoromethyl substituent enhances lipophilicity and alters the compound's pharmacological properties, making it a subject of interest in medicinal chemistry and related fields.

The presence of the trifluoromethyl group is crucial in modulating the biological activity of compounds. This group is known to enhance the potency of various drugs by improving their binding affinity to biological targets. The lipophilic nature of the trifluoromethyl moiety allows for better membrane permeability, which is essential for drug efficacy.

Research indicates that this compound may interact with specific biological targets, including receptors and enzymes. The trifluoromethyl group can influence the compound's interaction with proteins, potentially enhancing its inhibitory effects on various biological pathways.

Case Studies

  • Antimalarial Activity : In a study focusing on structurally similar compounds, it was found that derivatives containing trifluoromethyl groups exhibited improved antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. The modifications led to enhanced potency due to increased lipophilicity and better cellular uptake .
  • Neuropharmacological Effects : Another investigation into compounds with similar structures revealed that the incorporation of trifluoromethyl groups could lead to pronounced analgesic effects. This suggests potential applications in pain management therapies .

Comparative Analysis

The following table summarizes the structural features and biological activities of various compounds related to this compound:

Compound NameStructure FeaturesUnique AspectsBiological Activity
4-Amino-3-(difluoromethyl)butan-1-olSimilar backbone with difluoromethylPotentially lower lipophilicity compared to trifluoro versionModerate activity
4-Amino-2-(trifluoromethyl)phenylbutan-1-olContains phenyl ringHigher aromatic character; different biological activities due to aromaticityEnhanced receptor binding
4-Amino-3-(trichloromethyl)butan-1-olContains trichloromethyl groupDifferent reactivity profile due to chlorine atomsVariable activity

Synthesis Methods

Several synthetic routes have been developed for producing this compound, emphasizing the importance of controlling reaction conditions to optimize yield and purity. The synthesis often involves starting materials that are readily available and utilize established organic chemistry techniques.

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